4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol
Description
Significance of Pyrimidinethiol and Benzothiophene (B83047) Scaffolds in Heterocyclic Chemistry
The pyrimidine (B1678525) ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a central role in the genetic code and various biological processes. researchgate.netmdpi.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.commdpi.com The introduction of a thiol (-SH) group at the 2-position of the pyrimidine ring, forming a 2-pyrimidinethiol, can enhance its biological activity. The thiol group is highly reactive and can participate in various biological interactions, such as forming disulfide bonds with proteins or acting as a metal chelator.
Similarly, the benzothiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent feature in many pharmaceuticals and biologically active molecules. nih.gov Benzothiophene derivatives are recognized for a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antifungal activities. nih.govrsc.org The rigid, planar structure of the benzothiophene ring system allows for effective interaction with biological targets. Notable drugs containing the benzothiophene moiety include the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertindole.
The combination of these two potent pharmacophores in 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol suggests a molecule with significant potential for novel biological activities, making it a compelling subject for chemical and pharmacological research.
Overview of Prior Research on Related Thienopyrimidines and Mercaptopyrimidines
Research into heterocyclic compounds containing either the thienopyrimidine or mercaptopyrimidine core has been extensive. Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine ring, have been synthesized and evaluated for a variety of therapeutic applications. nih.govresearchgate.net Synthetic strategies to access thienopyrimidines often involve the construction of the pyrimidine ring onto a pre-existing thiophene derivative or vice versa. nih.govresearchgate.net These compounds have shown promise as anticancer, analgesic, antimicrobial, and antiviral agents. nih.gov
Mercaptopyrimidine derivatives have also been a focal point of numerous studies. A common synthetic route to 2-mercaptopyrimidines involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793) in the presence of a base. nih.gov This reaction provides a versatile method for introducing a variety of substituents onto the pyrimidine ring. The resulting 2-mercaptopyrimidines have been investigated for their antibacterial, antifungal, and antitubercular activities. researchgate.net
While the broader classes of thienopyrimidines and mercaptopyrimidines are well-documented, the specific compound this compound represents a more unique structural arrangement where the benzothiophene and pyrimidine rings are linked by a single bond.
Rationale for Comprehensive Investigation of this compound
The rationale for a detailed investigation of this compound stems from several key considerations. Firstly, the hybridization of two pharmacologically significant scaffolds, benzothiophene and pyrimidinethiol, offers the potential for novel or enhanced biological activity. The distinct electronic and steric properties of the benzothiophene moiety, when appended to the pyrimidinethiol core, could lead to unique interactions with biological targets that are not observed with either scaffold alone.
Secondly, a thorough examination of its synthesis, chemical properties, and reactivity is essential for realizing its potential applications. Understanding its synthetic pathways allows for the generation of derivatives with modified properties, which is a cornerstone of drug discovery and development. Furthermore, detailed characterization of its physicochemical and spectroscopic properties provides a foundational dataset for quality control and further research.
Finally, the study of this specific molecule contributes to the broader understanding of structure-activity relationships within this class of compounds. By systematically analyzing the chemical and biological properties of this compound, researchers can gain valuable insights that can guide the design of future heterocyclic compounds with improved therapeutic profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-12-13-6-5-9(14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPKKUBHFIIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol and Its Analogues
Precursor-Based Synthesis Strategies
These strategies involve the modification of existing benzothiophene (B83047) or pyrimidine (B1678525) rings through the formation of new carbon-carbon or carbon-heteroatom bonds.
A primary and versatile precursor for the synthesis is benzothiophene-2-carboxaldehyde. This compound serves as a key building block, particularly for constructing the necessary carbon framework that will ultimately become part of the pyrimidine ring.
One of the most common applications of benzothiophene-2-carboxaldehyde in this context is the Claisen-Schmidt condensation. wikipedia.org This base-catalyzed reaction involves the condensation of an aldehyde that lacks α-hydrogens (in this case, benzothiophene-2-carboxaldehyde) with an aliphatic or aryl-aliphatic ketone. The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325).
For instance, the reaction of benzothiophene-2-carboxaldehyde with an acetophenone (B1666503) derivative (e.g., acetophenone itself) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent yields 1-(1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one, a benzothiophenyl chalcone. This chalcone is a crucial intermediate for subsequent cyclization reactions. researchgate.netmdpi.com
Table 1: Examples of Claisen-Schmidt Condensation for Benzothiophenyl Chalcone Synthesis
| Aldehyde | Ketone | Base | Product |
|---|---|---|---|
| Benzothiophene-2-carboxaldehyde | Acetophenone | NaOH | 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one |
| Benzothiophene-2-carboxaldehyde | 4'-Methylacetophenone | KOH | 1-(1-Benzothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one |
This interactive table showcases precursors for the chalcone-based synthesis of the target compound.
An alternative strategy involves forming the C4-benzothiophene bond on a pre-existing pyrimidine ring. This is typically achieved through palladium-catalyzed cross-coupling reactions, where a 2-chloropyrimidine (B141910) derivative is coupled with a benzothiophene-based organometallic reagent. mdpi.com
The Suzuki-Miyaura coupling is a prominent example, reacting a halopyrimidine with a boronic acid or its ester. nih.gov In this approach, 2,4-dichloropyrimidine (B19661) can be selectively coupled with 1-benzothiophene-2-boronic acid. The C4 chlorine is generally more reactive than the C2 chlorine, allowing for regioselective substitution. The resulting 4-(1-benzothiophen-2-yl)-2-chloropyrimidine (B8774840) can then be converted to the desired 2-pyrimidinethiol through reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Another relevant method is the Stille cross-coupling reaction, which pairs the halopyrimidine with an organotin reagent, such as 2-(tributylstannyl)-1-benzothiophene. wikipedia.orgthermofisher.com Similar to the Suzuki reaction, this method benefits from the mild reaction conditions and tolerance of various functional groups. thermofisher.com
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Pyrimidine Substrate | Benzothiophene Reagent | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine | 1-Benzothiophene-2-boronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |
This interactive table compares common cross-coupling strategies for precursor-based synthesis.
Cyclocondensation and Heterocyclic Annulation Approaches
These methods involve the construction of the pyrimidine ring from acyclic precursors in one or more steps, often through the reaction of a three-carbon component with a nitrogen-containing species.
The formation of the pyrimidine ring can be viewed through the lens of cycloaddition strategies, where fragments of varying atom counts combine to form the six-membered heterocycle.
[3+3] Cyclization: This approach involves the reaction of a three-atom fragment containing two nucleophilic centers with a three-atom electrophilic fragment. For instance, an amidine (N-C-N unit) can react with an α,β-unsaturated ketone (a C-C-C unit), such as a benzothiophenyl chalcone, under oxidative conditions to form the pyrimidine ring. mdpi.comacs.org
[4+2] Annulation: In this strategy, a four-atom dienophile equivalent reacts with a two-atom diene equivalent. While more common for other heterocycles, this approach can be adapted for pyrimidine synthesis. For example, a 1,3-diaza-1,3-butadiene derivative could theoretically react with an alkyne bearing a benzothiophene group to construct the target ring system. researchgate.netnih.gov
[5+1] Heterocyclization: This less common approach involves the reaction of a five-atom precursor with a single-atom reagent. An example could be the cyclization of a precursor containing a N-C-C-C-N framework with a reagent like phosgene (B1210022) or thiophosgene (B130339) to introduce the final carbon atom and form the pyrimidine ring.
These methods offer diverse pathways to the pyrimidine core, with the choice of strategy often depending on the availability of starting materials.
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes. nih.gov While it does not directly produce the target pyrimidine, it is a key method for synthesizing thieno[2,3-d]pyrimidines, which are important structural analogues. rsc.orgnih.gov The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov
The resulting 2-aminothiophene derivative is a versatile intermediate. It can be further cyclized with reagents like formamide, orthoformates, or isothiocyanates to construct the fused pyrimidine ring, yielding a thieno[2,3-d]pyrimidine. This highlights the utility of multi-component reactions in rapidly building heterocyclic complexity. scielo.brmdpi.com
Perhaps the most direct and widely employed method for synthesizing 4-aryl-2-pyrimidinethiols is the cyclocondensation of an appropriate chalcone with thiourea. ekb.egnih.gov This reaction provides a straightforward route to the target molecule, 4-(1-benzothiophen-2-yl)-2-pyrimidinethiol.
The synthesis begins with the aforementioned Claisen-Schmidt condensation of benzothiophene-2-carboxaldehyde with a suitable ketone to produce a 1-(1-benzothiophen-2-yl)-prop-2-en-1-one derivative (a benzothiophenyl chalcone). mdpi.com This chalcone intermediate possesses the required C-C-C backbone.
In the key step, this benzothiophenyl chalcone is reacted with thiourea in the presence of a base, such as potassium hydroxide or sodium hydroxide, typically in refluxing ethanol. samipubco.comechemcom.com The reaction proceeds via an initial Michael addition of thiourea to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to afford the final 4-(1-benzothiophen-2-yl)-6-aryl-dihydropyrimidine-2-thione. Subsequent oxidation or tautomerization leads to the aromatic 2-pyrimidinethiol product. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiophene-2-carboxaldehyde |
| 2-Chloropyrimidine |
| Thiourea |
| Chalcone |
| Acetophenone |
| 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one |
| 1-Benzothiophene-2-boronic acid |
| 2,4-Dichloropyrimidine |
| 4-(1-Benzothiophen-2-yl)-2-chloropyrimidine |
| Sodium hydrosulfide |
| 2-(Tributylstannyl)-1-benzothiophene |
| Thieno[2,3-d]pyrimidine |
| α-Cyanoester |
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound and its analogues often proceeds through the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with a thiourea derivative. A common precursor is a chalcone, which is an α,β-unsaturated ketone. The chalcone, in this case, would be derived from 2-acetyl-1-benzothiophene and a suitable aldehyde. The reaction of this benzothiophene-containing chalcone with thiourea in the presence of a base is a well-established method for constructing the pyrimidine ring.
The regioselectivity of this reaction is a crucial aspect. The reaction of an unsymmetrical α,β-unsaturated ketone with thiourea can potentially lead to two isomeric products. However, the reaction generally proceeds with high regioselectivity, where the nitrogen of the thiourea attacks the β-carbon of the chalcone, and the other nitrogen attacks the carbonyl carbon. This regiochemical outcome is governed by the electronic properties of the chalcone. In the case of a benzothiophene-substituted chalcone, the bulky benzothiophene group can also exert steric influence, further directing the cyclization to yield the desired 4-(1-benzothiophen-2-yl) substituted pyrimidine.
While stereoselectivity is not a factor in the synthesis of the aromatic this compound, it becomes relevant when considering the synthesis of its partially or fully saturated analogues, such as dihydropyrimidinethiols or tetrahydropyrimidinethiols. The reduction of the pyrimidine ring or the use of chiral precursors can introduce stereocenters, making the control of stereochemistry a significant challenge. However, the current literature primarily focuses on the synthesis of the aromatic parent compound, and detailed studies on the stereoselective synthesis of its analogues are less common.
A convenient one-pot method for accessing 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov This methodology has demonstrated good to excellent functional group tolerance and yields under mild reaction conditions. nih.gov While this specific example leads to a 4-pyrimidone, the underlying principle of a one-pot condensation could be adapted for the synthesis of 2-pyrimidinethiols.
Green Chemistry Approaches and Sustainable Synthetic Practices
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. kuey.net Traditional methods for pyrimidine synthesis often rely on hazardous solvents, toxic reagents, and high energy consumption. powertechjournal.com In contrast, green chemistry approaches focus on the use of environmentally benign solvents, renewable starting materials, energy-efficient techniques, and catalytic systems. kuey.net
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and enhance reaction selectivity. researchgate.net In the context of synthesizing this compound and its analogues, microwave-assisted synthesis offers a greener alternative to conventional heating methods. The reaction of a benzothiophene chalcone with thiourea can be efficiently carried out under microwave irradiation, often in shorter time frames and with higher yields compared to conventional refluxing. indexcopernicus.comijper.org This technique minimizes energy consumption and reduces the risk of side reactions. researchgate.net For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using microwave heating, highlighting its potential for the synthesis of the target compound. ijper.orgbohrium.com Comparative studies have shown that microwave-supported syntheses are often more efficient than classical heating methods. manipal.edu
Ultrasound-Assisted Synthesis:
Ultrasound irradiation is another energy-efficient technique that can be employed to promote chemical reactions. The use of ultrasound can enhance mass transfer and accelerate reaction rates, often leading to higher yields and shorter reaction times. powertechjournal.com The synthesis of pyrimidine derivatives can be facilitated by ultrasound, providing a sustainable alternative to conventional methods. rasayanjournal.co.innih.gov
Solvent-Free and Aqueous Medium Reactions:
The use of volatile organic solvents (VOCs) is a major concern in chemical synthesis due to their environmental and health hazards. powertechjournal.com Developing solvent-free reaction conditions or utilizing water as a benign solvent are key goals of green chemistry. kuey.net The synthesis of pyrimidine derivatives has been reported under solvent-free conditions, often in combination with microwave irradiation. kuey.net Performing reactions in an aqueous medium is another attractive option, as water is a non-toxic, non-flammable, and readily available solvent. kuey.net
Catalysis:
The use of catalysts, particularly recyclable heterogeneous catalysts, can significantly improve the sustainability of a synthetic process. kuey.net Catalysts can enhance reaction rates and selectivity, reduce energy consumption, and minimize waste generation. In the synthesis of pyrimidine derivatives, various catalysts, including biocatalysts and metal-free catalysts, have been explored to develop more environmentally friendly protocols. powertechjournal.com
Below is a data table summarizing various green chemistry approaches applicable to the synthesis of pyrimidine derivatives:
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, reduced energy consumption, cleaner reactions. researchgate.netindexcopernicus.com |
| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to promote the reaction. | Shorter reaction times, increased yields, enhanced mass transfer. powertechjournal.comnih.gov |
| Solvent-Free Reactions | Conducts the reaction in the absence of a solvent. | Reduces waste, avoids the use of hazardous solvents, simplifies product purification. kuey.net |
| Aqueous Medium Reactions | Uses water as the reaction solvent. | Environmentally benign, non-toxic, non-flammable, readily available. kuey.net |
| Catalysis | Employs a catalyst to accelerate the reaction. | Increased reaction efficiency, potential for recyclability, reduced waste. powertechjournal.com |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, reduced reaction time and waste. mdpi.comrasayanjournal.co.in |
Chemical Reactivity and Functionalization of 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol
Thione-Thiol Tautomerism and its Chemical Implications
Like many heterocyclic mercaptans, 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol exhibits thione-thiol tautomerism, an equilibrium between a pyrimidine-2(1H)-thione form and a pyrimidine-2-thiol (B7767146) form. This phenomenon is a cornerstone of its chemical identity, dictating the pathways of its subsequent reactions. The theory of tautomeric transformations is a critical aspect of organic chemistry, providing insight into the diverse forms in which organic compounds can exist. jocpr.com
The position of the thione-thiol equilibrium is sensitive to the compound's physical state and environment. In condensed phases and polar solvents, the thione form is generally the predominant species. jocpr.comresearchgate.net Conversely, in the gas phase or in dilute solutions of nonpolar solvents, the equilibrium tends to shift, favoring the thiol tautomer. researchgate.netnih.gov
Experimental methods such as UV-Vis, IR, and NMR spectroscopy are traditionally employed to study these tautomeric transformations in solution and crystalline states. jocpr.com For instance, UV-Vis spectrophotometry has been used to prove the existence of thione-thiol equilibrium in related 1,2,4-triazole-3-thiones. jocpr.com
Theoretical studies, utilizing ab initio and density functional theory (DFT) calculations, have provided significant insights into the energetics of this equilibrium for analogous 2-pyrimidinethiols. nih.gov Calculations predict that the less polar 2-pyrimidinethiol tautomers are the dominant species in the gas phase. nih.gov For the parent 2-pyrimidinethiol, the energy difference between the thiol form and its 2-pyrimidinethione tautomer is calculated to be in the range of 7.23 to 7.87 kcal/mol, with the thiol form being more stable. nih.gov
Table 1: Calculated Relative Energy (Erel) of 2-Pyrimidinethiol Tautomers in the Gas Phase
| Compound | Tautomer 1 (Thiol) Erel (kcal/mol) | Tautomer 2 (Thione) Erel (kcal/mol) | Energy Difference (kcal/mol) |
|---|---|---|---|
| 2-Pyrimidinethiol | 0.00 | 7.23 - 7.87 | 7.23 - 7.87 |
| 4-Methyl-2-pyrimidinethiol | 0.00 | Lowered | < 7.23 |
| 5-Methyl-2-pyrimidinethiol | 0.00 | ~7.23 - 7.87 | ~7.23 - 7.87 |
| 4,6-Dimethylpyrimidinethiol | 0.00 | Lowered | < 7.23 |
Data derived from theoretical calculations on analogous compounds. nih.gov
The tautomeric equilibrium directly impacts the molecule's reactivity. The thiol form possesses a nucleophilic sulfur atom, making it susceptible to reactions like S-alkylation and S-acylation. The thione form, conversely, presents different reactive sites, including the nitrogen atom of the pyrimidine (B1678525) ring. The stability of the thione tautomer can be crucial for certain biological activities, as it may prevent spontaneous oxidation to disulfides. ias.ac.in
Solvation effects play a significant role; polar solvents can stabilize the thione form, thereby influencing the outcome of reactions conducted in such media. researchgate.netscispace.com For example, in an alkaline solution, the equilibrium is known to shift towards the formation of the thiol form, enhancing its availability for reactions at the sulfur atom. jocpr.com
Reactions at the Pyrimidinethiol Moiety
The pyrimidinethiol group is the primary site for the functionalization of the molecule, undergoing a range of reactions including alkylation, acylation, oxidation, and substitution.
The sulfur atom in the thiol tautomer (or more accurately, the thiolate anion formed in the presence of a base) is a potent nucleophile. It readily participates in nucleophilic substitution reactions with various electrophiles.
S-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) halides) in the presence of a base leads to the formation of 2-(alkylthio)pyrimidine derivatives. researchgate.net This reaction is a common strategy for introducing diverse alkyl groups onto the sulfur atom.
S-Acylation: Similarly, reaction with acylating agents such as acyl halides or anhydrides results in the corresponding S-acyl derivatives. These reactions underscore the nucleophilic character of the sulfur center.
Table 2: Representative Reactions at the Pyrimidinethiol Moiety
| Reaction Type | Electrophile | Base/Conditions | Product Type |
|---|---|---|---|
| S-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3) | 2-(Alkylthio)pyrimidine |
The sulfur atom of the pyrimidinethiol group can exist in various oxidation states. The course of the oxidation is dependent on the nature of the oxidizing agent and the reaction conditions.
Disulfides: Mild oxidation, such as electrochemical oxidation, typically yields the corresponding disulfide. nih.gov This transformation is a common fate for thiols and can sometimes occur upon standing in solution. researchgate.net
Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur atom. The oxidation of a thiophene (B33073) sulfur to a sulfonyl group is known to convert it from an electron-donating to a strong electron-accepting group. nih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing sulfur heterocycles to their corresponding sulfoxides and sulfones. nih.gov Potassium permanganate (B83412) has also been used to generate sulfonyl derivatives from thiopyridines. chemrxiv.org
Table 3: Oxidation Products of the Pyrimidinethiol Moiety
| Oxidizing Agent | Resulting Sulfur Moiety | Oxidation State |
|---|---|---|
| Mild (e.g., I2, air, electrochemical) | Disulfide (-S-S-) | -1 |
| Moderate (e.g., m-CPBA, 1 eq.) | Sulfoxide (-SO-) | 0 |
Beyond reactions directly involving the sulfur atom, the pyrimidine ring itself can undergo substitution reactions. In derivatives like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the 2-methylthio group can be displaced by strong nucleophiles such as cyanide ions, demonstrating its lability. rsc.org This suggests that under certain conditions, the entire thiol-derived group in this compound could potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.org
The benzothiophene (B83047) and pyrimidine rings are generally electron-rich systems, but the presence of activating or deactivating groups dictates their susceptibility to nucleophilic or electrophilic attack. SNAr reactions on thiophene rings are a widely used synthetic method for their modification. nih.gov
Reactivity of the Benzothiophene Substructure
The benzothiophene ring system is an aromatic heterocycle whose reactivity is influenced by the fused benzene (B151609) ring and the sulfur atom. In unsubstituted benzothiophene, electrophilic substitution reactions preferentially occur at the C3 position of the thiophene ring, which is the most electron-rich site. taylorfrancis.comchemicalbook.com However, the reactivity of the benzothiophene moiety in this compound is significantly modulated by the presence of the pyrimidine substituent at the C2 position.
The pyrimidine ring is an electron-withdrawing group, which deactivates the benzothiophene system towards electrophilic attack. This deactivating effect is particularly pronounced at the C3 position. Consequently, electrophilic substitution is less likely to occur on the thiophene part of the heterocycle. Instead, electrophilic attack is directed to the benzene ring of the benzothiophene substructure.
Studies on analogous 2-substituted benzothiophenes provide insight into this reactivity. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid, which also has a deactivating group at the C2 position, results in substitution primarily on the benzene ring, yielding a mixture of 4-, 6-, and 7-nitro derivatives. rsc.org A minor side reaction involving the replacement of the C2 substituent (ipso-substitution) has also been observed. rsc.org By analogy, electrophilic attack on this compound is predicted to occur at the C4, C5, C6, or C7 positions of the benzothiophene ring.
Common electrophilic substitution reactions applicable to the benzothiophene substructure include:
Nitration: Using nitrating agents like nitric acid in sulfuric or acetic acid can introduce a nitro group onto the benzene ring. rsc.org
Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms. Palladium-catalyzed C-H halogenation is also a viable method for such systems. acs.org
Friedel-Crafts Acylation: This reaction would likely require harsh conditions due to the deactivating effect of the pyrimidine ring and may result in low yields.
The precise distribution of isomers resulting from these reactions would depend on the specific reaction conditions and the directing effects of the sulfur atom and the C2-pyrimidine substituent.
Derivatization Strategies for Structural Modification
The presence of the 2-pyrimidinethiol moiety offers a versatile handle for a wide range of derivatization reactions. The thiol group can exist in tautomeric equilibrium with its thione form, but it predominantly reacts as a nucleophile through the sulfur atom. This allows for extensive structural modifications, including the synthesis of S-substituted analogues, the introduction of diverse pharmacophores, and the preparation of condensed heterocyclic systems.
Synthesis of S-Substituted Analogues
The most straightforward derivatization of this compound involves the S-alkylation of the thiol group. The sulfur atom is a soft nucleophile and readily reacts with various electrophiles, most commonly alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction. rsc.orgrsc.org This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
The general reaction proceeds as follows:
R-X + 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiolate → 4-(1-Benzothiophen-2-yl)-2-(alkylthio)pyrimidine + X⁻
A wide variety of alkylating agents can be employed, leading to a diverse library of S-substituted derivatives. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate, sodium hydroxide (B78521), and sodium ethoxide, while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used. nih.gov
| Alkylating Agent (R-X) | Product Type | Typical Reaction Conditions |
|---|---|---|
| Methyl Iodide | S-Methyl derivative | K₂CO₃, Acetone, Reflux |
| Ethyl Bromoacetate | S-Ester derivative | NaOEt, Ethanol, Room Temp |
| Benzyl Bromide | S-Benzyl derivative | NaOH, DMF, Room Temp |
| Allyl Chloride | S-Allyl derivative | K₂CO₃, Acetonitrile, Reflux |
| Propargyl Bromide | S-Propargyl derivative | K₂CO₃, DMF, Room Temp |
Introduction of Diverse Pharmacophores
The S-alkylation strategy can be extended to introduce moieties with known biological activity, known as pharmacophores. This approach is a cornerstone of medicinal chemistry for modifying a lead compound to improve its pharmacological profile. By using alkylating agents that contain pharmacophoric groups, new derivatives with potentially enhanced or novel biological activities can be synthesized.
For example, reacting this compound with haloalkyl-substituted heterocycles can append these groups to the core structure via a stable thioether linkage.
| Pharmacophore-Containing Reagent | Appended Pharmacophore | Potential Therapeutic Area |
|---|---|---|
| 2-Chloro-N,N-dimethylethanamine | Dimethylaminoethyl | Antihistaminic, Anticholinergic |
| 1-(2-Chloroethyl)piperidine | Piperidinoethyl | Antipsychotic, Anesthetic |
| 4-(2-Chloroethyl)morpholine | Morpholinoethyl | Anticancer, Antidepressant |
| 1-(Bromomethyl)-4-fluorobenzene | 4-Fluorobenzyl | Antifungal, Antidepressant |
This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by introducing groups with different electronic, steric, and hydrogen-bonding properties.
Preparation of Condensed Pyrimidine Derivatives
The 2-pyrimidinethiol scaffold serves as a key building block for the synthesis of fused heterocyclic systems. A common and powerful strategy involves the reaction of the pyrimidinethiol with bifunctional electrophiles to construct a new ring fused to the pyrimidine core. One of the most well-established methods is the synthesis of the thiazolo[3,2-a]pyrimidine ring system. researchgate.net
This transformation is typically achieved by reacting the 2-pyrimidinethiol with α-halocarbonyl compounds (e.g., α-bromo ketones or α-bromo esters) in a cyclocondensation reaction. researchgate.net The reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to form the aromatic thiazolo[3,2-a]pyrimidine core.
The general reaction scheme is as follows:
this compound + Br-CH(R¹)-C(=O)R² → Fused Thiazolo[3,2-a]pyrimidine Derivative
This reaction allows for the introduction of various substituents onto the newly formed thiazole (B1198619) ring, depending on the nature of the α-halocarbonyl reagent used. nih.govnih.gov
| Cyclizing Agent | Resulting Fused System | Typical Reaction Conditions |
|---|---|---|
| Phenacyl Bromide (α-Bromoacetophenone) | 3-Phenyl-7-(1-benzothiophen-2-yl)thiazolo[3,2-a]pyrimidin-5-one | Ethanol, Reflux |
| Ethyl Bromoacetate | 7-(1-benzothiophen-2-yl)thiazolo[3,2-a]pyrimidin-3,5-dione | Toluene, Reflux |
| Chloroacetic Acid | 7-(1-benzothiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | Acetic Anhydride, Sodium Acetate |
| 3-Chloropentane-2,4-dione | 3-Acetyl-2-methyl-7-(1-benzothiophen-2-yl)thiazolo[3,2-a]pyrimidin-5-one | Ethanol, Reflux |
This methodology provides a robust route to novel polycyclic heteroaromatic compounds, significantly expanding the chemical space accessible from the starting this compound.
Spectroscopic Characterization and Structural Elucidation of 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) and pyrimidine (B1678525) rings. The protons of the benzothiophene moiety, typically appearing between 7.0 and 8.5 ppm, would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The single proton on the benzothiophene's thiophene (B33073) ring would likely appear as a singlet. The two protons on the pyrimidine ring would appear as doublets, with their chemical shifts influenced by the adjacent substituents. A broad singlet, characteristic of an N-H proton, is anticipated at a downfield position (often >10 ppm), which would confirm the presence of the thione tautomer. This N-H proton signal would be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The spectrum would display signals for all unique carbon atoms in the molecule. The carbon of the C=S group (thione) is expected to be significantly deshielded, appearing far downfield, typically in the range of 175-200 ppm. The carbons of the aromatic benzothiophene and pyrimidine rings would resonate in the typical aromatic region of 110-160 ppm.
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning each proton and carbon signal. For instance, HMBC would show correlations between the pyrimidine protons and the carbons of the benzothiophene ring, confirming their connectivity.
Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzothiophene-H | 7.0 - 8.5 | m |
| Pyrimidine-H5 | ~7.2 | d |
| Pyrimidine-H6 | ~8.5 | d |
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=S | 175 - 200 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
For 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol (Molecular Formula: C₁₂H₈N₂S₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to a mass of approximately 244.0183 g/mol . The presence of two sulfur atoms would generate a characteristic isotopic pattern, with the M+2 peak being more intense than expected for a compound with only carbon, hydrogen, nitrogen, and oxygen.
Electron Impact (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. Key fragmentation pathways could include the cleavage of the bond between the two ring systems, leading to fragment ions corresponding to the benzothiophene cation and the pyrimidinethiol cation. Further fragmentation of the pyrimidine ring, such as the loss of HCN or thio-radicals, could also be observed, providing further structural confirmation.
Expected Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 244 | Molecular Ion |
| [M+2]⁺ | 246 | Isotope peak due to ³⁴S |
| [C₈H₅S]⁺ | 133 | Benzothiophene fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring its vibrational modes.
IR Spectroscopy: The IR spectrum would be dominated by several key absorption bands. The presence of the thione tautomer would be indicated by a strong N-H stretching vibration in the range of 3100-3300 cm⁻¹. A prominent C=S stretching band, though sometimes weak, would be expected around 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which often give strong Raman signals, would be clearly visible. The C=S bond, being polarizable, should also give a noticeable Raman signal.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Thione) | 3100 - 3300 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=N / C=C Stretch | 1400 - 1600 | Strong-Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule and provide information about its chromophore system.
UV-Vis Spectroscopy: The compound possesses an extended conjugated system encompassing both the benzothiophene and pyrimidine rings, which would result in strong absorption in the UV-visible region. The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. It is anticipated that the main absorption maxima (λ_max) would appear in the range of 250-400 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity.
Fluorescence Spectroscopy: Many extended aromatic systems exhibit fluorescence. Upon excitation at one of its absorption wavelengths, this compound may emit light at a longer wavelength. The existence and characteristics (quantum yield, Stokes shift) of this fluorescence would depend on the rigidity of the molecule and the nature of its lowest excited state.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. researchgate.net This technique would unambiguously confirm the connectivity of the atoms and reveal detailed geometric parameters such as bond lengths, bond angles, and torsion angles. researchgate.net
A crystal structure would definitively establish the dominant tautomeric form (thiol vs. thione) in the solid state. It would also provide insight into the planarity of the molecule and the dihedral angle between the benzothiophene and pyrimidine ring systems. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding (e.g., N-H···S interactions in the thione form) or π-π stacking, which govern the solid-state architecture. While no specific crystal structure for the title compound has been reported, data from closely related benzothiophene-substituted heterocycles show the utility of this method in confirming molecular geometry. nih.gov
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are only applicable to chiral molecules—those that are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral group, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration of the chiral derivative. At present, no studies on chiral derivatives of this compound have been reported.
Computational Chemistry and Theoretical Investigations of 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about the electronic distribution and energy of 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. ekb.eg For this compound, DFT calculations can be employed to determine key parameters that govern its reactivity and stability. These calculations typically involve functionals like B3LYP combined with various basis sets to optimize the molecular geometry and compute electronic properties. ub.ac.id
Theoretical studies on related pyrimidine (B1678525) and benzothiophene (B83047) derivatives have demonstrated the utility of DFT in understanding their electronic characteristics. For instance, DFT has been used to study the tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione, revealing that the thiol form is more stable in the gas phase, while the thione form is favored in aqueous solution. nih.gov Similar calculations for this compound would be crucial in determining its predominant tautomeric form under different conditions.
Key electronic parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests higher reactivity. nih.gov For derivatives of benzothiophene, DFT calculations have been used to determine these energy gaps to predict their suitability for applications in optoelectronic devices. ub.ac.id
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be generated using DFT. frontiersin.org These maps highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on typical values for similar compounds.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -1250 Ha |
The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis of this compound can be performed to identify its most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energy to generate a potential energy surface (PES). researchgate.net
For this compound, the key dihedral angle to consider would be the one between the benzothiophene and pyrimidine rings. By performing a relaxed scan of this dihedral angle, a potential energy curve can be constructed, revealing the most energetically favorable orientations of the two ring systems. This information is vital for understanding how the molecule might bind to a biological target.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape in a solvent, typically water, to mimic physiological conditions. These simulations can reveal the flexibility of the molecule and the stability of different conformations in solution. The interactions between the solute and solvent molecules, such as hydrogen bonding with the thiol group or the nitrogen atoms in the pyrimidine ring, can be analyzed in detail. nih.gov
The results of MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand the solvation shell around the molecule. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. researchgate.net Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. ekb.eg
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical spectra can be compared with experimentally measured UV-Vis spectra to confirm the molecular structure and electronic transitions. researchgate.net
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative.
| Spectroscopic Technique | Predicted Value | Experimental Value |
| UV-Vis (λmax) | 320 nm | 325 nm |
| FTIR (C=N stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ |
| FTIR (S-H stretch) | 2550 cm⁻¹ | 2560 cm⁻¹ |
Structure-Reactivity Correlations through Computational Models
Computational models can be used to establish correlations between the structure of a molecule and its reactivity. By calculating various quantum chemical descriptors, it is possible to predict the reactivity of different sites within the molecule. nih.gov
For this compound, reactivity descriptors such as Fukui functions can be calculated to identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov These descriptors provide a quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron.
Furthermore, by systematically modifying the structure of this compound (e.g., by adding different substituents to the benzothiophene or pyrimidine rings) and calculating the corresponding reactivity descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are invaluable in medicinal chemistry for designing new derivatives with enhanced biological activity. researchgate.net
In Silico Screening and Ligand-Target Interaction Prediction
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biointerfaceresearch.com Molecular docking is a key component of in silico screening, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com
For this compound, molecular docking studies can be performed to predict its binding mode and affinity to various biological targets. This involves generating a 3D model of the target protein and then using a docking algorithm to fit the ligand into the binding site. The docking scores provide an estimate of the binding affinity. biointerfaceresearch.com
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations can provide a more detailed understanding of the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. This information is crucial for the rational design of more potent and selective inhibitors.
Mechanistic Investigations of Biological Activities Associated with 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol and Its Derivatives
Molecular Basis of Antimicrobial and Antifungal Efficacy
The therapeutic potential of compounds featuring benzothiophene (B83047) and pyrimidine (B1678525) moieties has been a subject of significant research. These structural motifs are present in a variety of molecules that exhibit notable antimicrobial and antifungal properties. The efficacy of these compounds is believed to stem from their ability to interact with and disrupt essential cellular processes in microbial and fungal pathogens.
Cellular Target Identification and Validation
Research into the antimicrobial and antifungal mechanisms of benzothiophene and pyrimidine derivatives points towards the cell envelope as a primary target. The lipophilic nature of the benzothiophene ring, coupled with the hydrogen bonding capabilities of the pyrimidine-thiol group, may facilitate the interaction and insertion of these molecules into the lipid bilayer of microbial and fungal cell membranes. This interaction can lead to a disruption of membrane integrity and function.
One of the key validated targets for many antifungal agents containing heterocyclic rings is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane fluidity and the function of membrane-bound enzymes. While direct studies on 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol are not available, the structural similarity to other heterocyclic antifungal agents suggests that inhibition of ergosterol biosynthesis is a plausible mechanism of action.
Furthermore, some antimicrobial peptides and synthetic compounds are known to target microbial DNA and RNA, interfering with replication, transcription, and translation processes. The planar structure of the benzothiophen-pyrimidine core could potentially allow for intercalation into nucleic acid structures, although this remains a hypothetical target without direct experimental validation for this specific compound.
Inhibition of Microbial Growth Pathways
The disruption of the cell membrane by benzothiophene and pyrimidine derivatives can lead to the inhibition of several crucial microbial growth pathways. A compromised cell membrane results in increased permeability, leading to the leakage of essential ions and metabolites, and ultimately cell death.
In the context of antifungal activity, the inhibition of the ergosterol biosynthesis pathway is a well-established mechanism. By targeting enzymes such as lanosterol 14α-demethylase, these compounds can halt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and a fungistatic or fungicidal effect. The potential for this compound and its derivatives to act via this pathway is a significant area for future investigation.
Additionally, some pyrimidine analogs are known to interfere with nucleic acid synthesis by acting as antimetabolites. These compounds can be mistakenly incorporated into DNA or RNA, or they can inhibit enzymes essential for nucleotide biosynthesis, thereby halting cell division and growth.
Interactive Data Table: Potential Antimicrobial Targets of Benzothiophene and Pyrimidine Derivatives
| Potential Target | Organism Type | Mechanism of Action | Supporting Evidence for Related Compounds |
| Cell Membrane Integrity | Bacteria, Fungi | Disruption of lipid bilayer, increased permeability, leakage of cellular contents. | Studies on various heterocyclic compounds demonstrate membrane-disruptive properties. |
| Lanosterol 14α-demethylase | Fungi | Inhibition of ergosterol biosynthesis, leading to accumulation of toxic sterols. | A common mechanism for many azole and other heterocyclic antifungal drugs. |
| DNA/RNA Synthesis | Bacteria, Fungi | Intercalation into nucleic acids, inhibition of enzymes in nucleotide synthesis pathways. | Known mechanism for certain pyrimidine antimetabolites. |
Elucidation of Anticancer Mechanisms
The benzothiophene and pyrimidine scaffolds are also prevalent in a number of compounds investigated for their anticancer properties. The mechanisms underlying their potential antitumor activity are multifaceted, often involving the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death.
Enzyme Inhibition Studies (e.g., DNA Glycosylases, Protein Kinases, COX-1, COX-2)
Several derivatives of benzothiophene and pyrimidine have been identified as potent inhibitors of various enzymes implicated in cancer progression.
DNA Glycosylases: These enzymes are involved in the base excision repair pathway, which removes damaged or modified bases from DNA. Inhibition of DNA glycosylases can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells. While direct inhibition by this compound has not been reported, the purine-like structure of the pyrimidine ring suggests a potential for interaction with the active sites of these enzymes. nih.gov
Protein Kinases: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Benzothiophene and pyrimidine derivatives have been shown to inhibit various protein kinases, including those involved in cell cycle progression and survival pathways. nih.gov The planar aromatic system of this compound could potentially fit into the ATP-binding pocket of certain kinases, thereby blocking their activity.
Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 enzymes are involved in the synthesis of prostaglandins, which can promote inflammation and cancer cell proliferation. A number of pyrimidine-containing compounds have been investigated as selective COX-2 inhibitors. nih.govnih.gov The structural features of this compound may allow it to bind to the active site of COX enzymes, potentially with selectivity for the COX-2 isoform, which is often overexpressed in tumors. nih.gov
Interactive Data Table: Enzyme Inhibitory Activities of Structurally Related Compounds
| Enzyme Target | Compound Class | Observed Effect | Potential Relevance to Cancer Therapy |
| DNA Glycosylases | Purine Analogs | Inhibition of base excision repair. nih.gov | Sensitization of cancer cells to DNA-damaging agents. |
| Protein Kinases (e.g., DNA-PK) | Pyrimidoisoquinolin-4-ones | Inhibition of cell signaling pathways. nih.gov | Blockade of cancer cell proliferation and survival. |
| COX-2 | Pyrimidine Derivatives | Selective inhibition of prostaglandin (B15479496) synthesis. nih.govnih.gov | Reduction of inflammation and tumor growth. |
Modulation of Cell Cycle Progression and Apoptosis Induction
A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Compounds that can interfere with cell cycle progression are valuable as potential anticancer agents. Benzazepine derivatives containing a pyrimidine ring have been shown to induce cell cycle arrest at the G2/M phase in various human tumor cell lines. nih.gov This arrest is often a prelude to the induction of apoptosis, or programmed cell death.
The induction of apoptosis is a key mechanism for many anticancer drugs. Following G2/M arrest, some tumor cells treated with pyrimidine-containing compounds exhibit significant apoptosis. nih.gov The molecular mechanisms often involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. While the specific effects of this compound on the cell cycle and apoptosis have not been elucidated, the activities of related compounds suggest that this is a probable mechanism of anticancer action.
Anti-Quorum Sensing Activities
Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov Inhibition of quorum sensing is an attractive strategy for combating bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. While there is no direct research on the anti-quorum sensing activities of this compound, compounds containing related heterocyclic systems have been investigated as quorum sensing inhibitors. The structural features of this compound may allow it to interfere with the binding of signaling molecules to their receptors, thereby disrupting bacterial communication and virulence.
Anti-inflammatory and Analgesic Action Pathways
Derivatives of benzothiophene and pyrimidine have demonstrated notable anti-inflammatory and analgesic activities. nih.govnih.govnih.gov The mechanisms for these effects are often multifactorial, involving the inhibition of key enzymes and the modulation of inflammatory signaling cascades. Research into related heterocyclic compounds, such as 1,2,4-triazole (B32235) and thiophene (B33073) derivatives, shows that these activities are frequently linked to the reduction of edema and inhibition of nociceptive responses in preclinical models. nih.govnih.gov For instance, studies on pyrimidinyl piperazinyl butanoic acid derivatives have shown potent antinociceptive effects in p-benzoquinone-induced writhing tests. researchgate.net The core structure combining a thiophene-based ring with a pyrimidine nucleus is central to these pharmacological actions.
A primary mechanism for the anti-inflammatory action of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com Many pyrimidine derivatives have been specifically investigated for their ability to selectively inhibit COX-2 over COX-1. mdpi.comnih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining the gastric mucosa and other physiological functions, and its inhibition can lead to gastrointestinal side effects.
In vitro assays are commonly used to determine the inhibitory potential and selectivity of these compounds. researchgate.net For example, studies on certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, with performance comparable to or even exceeding that of established drugs like meloxicam. mdpi.comnih.gov Similarly, research on N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, a related thiophene derivative, revealed significant COX-2 selectivity. nih.gov The results from these assays are typically quantified by IC50 values (the concentration required to inhibit 50% of enzyme activity) and a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Below is a table summarizing the COX inhibition data for representative thiophene and pyrimidine derivatives, illustrating their potential as selective COX-2 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) [IC50 Cox-1/IC50 Cox-2] | Reference Compound |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | Celecoxib (SI: 15.44) |
| Representative 1,4-benzoxazine derivative (3e) | COX-2 | 0.72 | 186.8 | Celecoxib (SI: >303) |
| Representative 1,4-benzoxazine derivative (3s) | COX-2 | 0.57 | 242.4 | Celecoxib (SI: >303) |
This table presents data for compounds structurally related to the core focus, demonstrating the potential of the broader chemical class. Data derived from studies on thiophene and benzoxazine (B1645224) derivatives. nih.govrsc.org
Beyond COX inhibition, this compound derivatives can exert anti-inflammatory effects by modulating a range of other inflammatory mediators. Studies on related pyrimidine and pyridine (B92270) derivatives have shown they can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These mediators play crucial roles in the inflammatory response; NO is a potent vasodilator, TNF-α is a key pro-inflammatory cytokine, and PGE2 contributes to pain and fever.
The modulation extends to affecting T-helper cell (Th1/Th2) cytokine balance. Pro-inflammatory Th1 cytokines include interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and TNF-α, while anti-inflammatory Th2 cytokines include IL-4 and IL-5. nih.gov Certain phenolic compounds have been shown to significantly lower the levels of Th1 cytokines while enhancing the production of Th2 cytokines in arthritic tissues, suggesting a mechanism for rebalancing the immune response. nih.gov Furthermore, some derivatives can inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes, which are involved in inflammation and allergic reactions. nih.govnih.gov
Receptor-Ligand Interaction Studies
The biological activity of this compound derivatives is also defined by their interactions with specific protein receptors. Molecular docking and interaction studies are crucial for understanding these relationships. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a drug target for inflammatory and autoimmune diseases. nih.gov Molecular modeling of thiophene derivatives has also been used to elucidate their binding modes within the active sites of COX-2 and 5-LOX enzymes. nih.gov
In the context of neurological targets, related pyridine derivatives have been shown to exhibit high affinity for sigma receptors (σRs), which are implicated in neurological disorders and pain. nih.gov One such derivative demonstrated a high affinity for the σ1R subtype with a Ki value of 1.45 nM. nih.gov Additionally, research into novel scaffolds containing thiophene rings, such as pyrazolo[1,5-a]thieno[2,3-c]pyrimidine, has been conducted to predict their interaction profile with GABA A receptor subtypes, which are important targets for anxiety and convulsion. mdpi.com These studies highlight the versatility of the benzothiophene and pyrimidine scaffolds in targeting a diverse range of receptors.
Antiviral Activity Investigations
The pyrimidine nucleus is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development. A wide variety of pyrimidine-containing molecules have been synthesized and tested for activity against numerous viruses. nih.gov These include influenza virus, respiratory syncytial virus (RSV), hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). nih.gov The benzothiophene moiety has also been associated with a broad spectrum of biological activities, including antimicrobial properties. nih.govresearchgate.net
The mechanism of antiviral action for pyrimidine derivatives can vary. Some compounds interfere with viral entry and replication processes. mdpi.com The antiviral potential of these compounds is often evaluated by their ability to inhibit viral replication in cell cultures, with the half-maximal inhibitory concentration (IC50) being a key metric. For example, an amphibian-derived peptide, AR-23, showed potent inhibitory activity against enveloped viruses like Herpes Simplex Virus-1 (HSV-1) with an IC50 of 0.39 µM in pre-incubation assays. nih.gov While not a pyrimidine derivative itself, this study illustrates the methodologies used to assess antiviral efficacy, which are applicable to the compounds of interest. The development of novel pyrimidine derivatives continues to be a promising avenue for discovering new antiviral agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of this compound derivatives. These studies analyze how modifications to the chemical structure affect biological activity, guiding the design of more potent and selective molecules. nih.gov
For pyrimidine derivatives, the position and nature of substituents on the pyrimidine ring significantly influence their biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govresearchgate.net For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as enzyme inhibitors, specific substitutions led to compounds with nanomolar inhibitory potency. nih.gov SAR studies on 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors revealed that certain substitutions on the pyrimidin-4-one ring led to marked inhibitory activity. researchgate.net
Similarly, for the benzothiophene portion of the molecule, substitutions can greatly impact activity. In a study of 4,5,6,7-tetrahydro-benzothiophene derivatives, alkyl substitution at specific positions was found to either have no effect on activity or cause a deviation from the active pose, depending on the location. nih.gov The length of linkers connecting different parts of a molecule can also be a critical determinant of activity. nih.gov In the development of antiproliferative agents, SAR studies on pyridine derivatives showed that the number and position of methoxy (B1213986) groups could dramatically alter IC50 values against cancer cell lines. mdpi.com These insights are crucial for the rational design of new derivatives with enhanced engagement of their biological targets.
Applications of 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol in Chemical Synthesis and Advanced Materials
Role as Synthetic Building Blocks for Complex Organic Molecules
The 4-(1-benzothiophen-2-yl)-2-pyrimidinethiol molecule is a versatile scaffold for the synthesis of more complex organic structures. The benzothiophene (B83047) nucleus is a common feature in many biologically active compounds. wikipedia.orgnih.govbenthamdirect.com Similarly, the pyrimidine (B1678525) ring is a fundamental component of nucleobases and is found in numerous pharmaceuticals. mdpi.comresearchgate.net The thiol group on the pyrimidine ring offers a reactive handle for a variety of chemical transformations.
The utility of similar heterocyclic thiols as building blocks is well-documented. For instance, pyrimidine-2-thiols can be engaged in reactions targeting the sulfur atom, such as alkylation to form thioethers or oxidation to sulfonic acids. nih.gov These transformations allow for the introduction of diverse functional groups and the construction of larger molecular frameworks. The benzothiophene portion of the molecule can also be functionalized, offering another avenue for structural elaboration.
| Precursor Molecule | Reaction Type | Resulting Structure | Potential Application |
| This compound | S-Alkylation | 2-(Alkylthio)-4-(1-benzothiophen-2-yl)pyrimidine | Pharmaceutical intermediate |
| This compound | Oxidation | 4-(1-Benzothiophen-2-yl)pyrimidine-2-sulfonic acid | Intermediate for sulfonamides |
| This compound | Nucleophilic Aromatic Substitution (on Benzothiophene) | Substituted benzothiophene pyrimidine derivative | Fine-tuning of electronic properties |
Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms within the pyrimidine ring and the exocyclic sulfur atom of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrimidinethiol derivatives are known to form stable complexes with a variety of metal ions. nih.govresearchgate.net The coordination can occur through the nitrogen atoms, the sulfur atom, or both, leading to either monodentate or bidentate binding modes.
The resulting metal complexes can exhibit interesting catalytic properties. For example, silver coordination polymers based on 4,6-diamino-2-pyrimidinethiol have demonstrated catalytic activity in the asymmetric Hantzsch synthesis of polyhydroquinolines. nih.gov The benzothiophene moiety could further influence the electronic properties and steric environment of the metal center, potentially tuning the catalytic activity and selectivity of the complex.
| Ligand | Metal Ion | Coordination Mode | Potential Catalytic Application |
| 4,6-diamino-2-pyrimidinethiol | Silver (Ag+) | N, S-bidentate | Hantzsch synthesis of polyhydroquinolines nih.gov |
| 2-amino-4,6-dimethyl pyrimidine derivatives | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | N, N-bidentate | Various catalytic transformations mdpi.com |
Precursors for Functional Organic Materials
The conjugated system formed by the benzothiophene and pyrimidine rings suggests that this compound could serve as a precursor for functional organic materials with interesting electronic and optical properties.
Benzothiophene and its derivatives are widely studied as organic semiconductors due to their high charge carrier mobility and stability. nanoient.org They are integral components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nanoient.org Pyrimidine derivatives have also been incorporated into materials for optoelectronic applications, including thermally activated delayed fluorescence (TADF) emitters for OLEDs. mdpi.comnih.gov
The combination of an electron-rich benzothiophene unit and an electron-deficient pyrimidine ring in this compound could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. mdpi.com
| Molecular Component | Property | Application in Organic Electronics |
| Benzothiophene | High charge carrier mobility, good stability | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) nanoient.org |
| Pyrimidine | Electron-accepting nature, tunable energy levels | Thermally Activated Delayed Fluorescence (TADF) emitters, Organic semiconductors mdpi.comnih.gov |
| Thiophene (B33073) Derivatives | Tunable electronic and optical properties | Polymer Light-Emitting Diodes (PLEDs) mdpi.com |
The thiol group of this compound provides a reactive site for polymerization. Thiol-containing monomers can be polymerized through various mechanisms, including thiol-ene reactions and oxidative polymerization, to form poly(thioether)s and polydisulfides. jsta.cl These polymers can possess unique properties such as redox responsiveness and high refractive indices.
Furthermore, the benzothiophene and pyrimidine units can be incorporated into the main chain or as pendant groups of polymers, influencing the polymer's solubility, thermal stability, and electronic properties. The synthesis of polymers containing these heterocyclic motifs is an active area of research for applications in organic electronics and photovoltaics. jsta.cl
| Polymerization Method | Monomer Type | Resulting Polymer | Potential Application |
| Thiol-ene polymerization | Thiol-containing monomer and alkene | Poly(thioether) | Optical materials, coatings |
| Oxidative polymerization | Thiol-containing monomer | Polydisulfide | Redox-responsive materials |
| Chain-growth polymerization | Vinyl-substituted benzothiophene or pyrimidine | Poly(benzothiophene), Poly(pyrimidine) | Conductive polymers, organic electronics |
Development of Chemical Probes and Biosensors
The structural features of this compound make it a promising candidate for the development of chemical probes and biosensors. The thiol group can act as a recognition site for specific analytes or as an anchor to attach the molecule to a surface. The benzothiophene moiety can serve as a fluorophore, with its fluorescence properties potentially changing upon interaction with a target molecule.
Benzothiophene-based fluorescent probes have been designed for the detection of various species, including cyanide and for sensing changes in polarity. nih.gov Thiol-containing compounds are also extensively used in the construction of biosensors, for example, by self-assembly onto gold surfaces for the detection of DNA hybridization or protein binding. nanoient.orgnih.gov The combination of a thiol group for surface immobilization or analyte interaction and a benzothiophene unit for signal transduction could lead to the development of highly sensitive and selective sensors.
| Sensor Component | Function | Analyte/Application |
| Benzothiophene | Fluorophore, signaling unit | Polarity, Cyanide detection nih.gov |
| Thiol Group | Recognition site, surface anchor | Heavy metal ions, DNA hybridization nanoient.orgnih.gov |
| Pyrimidine | Modulator of electronic properties | Can influence the sensitivity and selectivity of the sensor |
Future Research Directions and Emerging Opportunities for 4 1 Benzothiophen 2 Yl 2 Pyrimidinethiol
Design and Synthesis of Advanced Multi-Targeting Agents
The development of multi-target drugs, which can simultaneously modulate multiple biological pathways, is a promising strategy to combat complex diseases like cancer. nih.govresearchgate.net The 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol scaffold is an attractive starting point for designing such agents. The benzothiophene (B83047) core is a privileged structure in drug discovery, known to interact with a variety of biological targets. researchgate.netnih.gov Similarly, pyrimidine (B1678525) derivatives are integral components of many kinase inhibitors and other therapeutic agents. mdpi.comju.edu.sa
Future research could focus on creating libraries of derivatives by modifying both the benzothiophene and pyrimidine rings. For instance, substitution at different positions on the benzothiophene ring could modulate the compound's interaction with specific enzyme pockets, while modifications of the pyrimidinethiol group could be used to fine-tune its activity against other targets. researchgate.net The goal would be to develop single molecules that can inhibit multiple key proteins involved in a disease's progression, potentially leading to improved efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net
| Scaffold Modification | Potential Target Class | Therapeutic Rationale |
| Substitution on the Benzothiophene Ring | Kinases, Tubulin | Enhance anti-proliferative and anti-metastatic activity in cancer. nih.govnih.gov |
| Modification of the Pyrimidine Ring | EGFR, VEGFR | Develop dual inhibitors for cancer therapy. mdpi.com |
| Alteration of the Thiol Group | Metalloenzymes | Target enzymes involved in various pathological processes. |
Exploration of Novel Bio-orthogonal Reaction Strategies
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field has revolutionized our ability to study biological systems in real-time. The this compound molecule contains several functional groups that could potentially be exploited for bio-orthogonal reactions.
The thiol group, for instance, is a nucleophile that could participate in specific ligation reactions. Future research could explore the development of novel bio-orthogonal reactions involving this thiol group, allowing the molecule to be selectively tagged with probes for imaging or proteomics studies. Additionally, the aromatic rings of the benzothiophene and pyrimidine systems could be functionalized with other bio-orthogonal handles, such as azides or alkynes, to enable their participation in well-established "click chemistry" reactions. nih.govspringernature.com
| Bio-orthogonal Reaction | Functional Group | Potential Application |
| Thiol-ene Reaction | Thiol | Covalent labeling of proteins and other biomolecules. |
| Staudinger Ligation | Azide (introduced) | Traceless ligation for in vivo applications. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide/Alkyne (introduced) | "Clickable" probes for cellular imaging. nih.gov |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine/Alkene (introduced) | Rapid and specific labeling in complex biological media. nih.gov |
Integration with Nanotechnology for Targeted Delivery
Nanotechnology offers exciting possibilities for improving the therapeutic index of drugs by enabling their targeted delivery to diseased tissues. nih.gov Polymeric nanoparticles, liposomes, and other nanocarriers can be used to encapsulate drugs, protecting them from degradation and controlling their release. The hydrophobic nature of the this compound scaffold makes it a good candidate for encapsulation within such nanocarriers. nih.gov
Future research in this area could focus on developing nanoparticle formulations of this compound to enhance its delivery to specific targets, such as tumors. nih.gov These nanoparticles could be further functionalized with targeting ligands, such as antibodies or peptides, to ensure that they accumulate preferentially at the site of disease. This approach could lead to more effective treatments with fewer side effects.
Development of High-Throughput Screening Methodologies for New Activities
High-throughput screening (HTS) is a powerful tool for discovering new biological activities of chemical compounds. nih.govmdpi.com It allows for the rapid testing of large libraries of molecules against a wide range of biological targets. The this compound scaffold can be used as a starting point for the synthesis of a diverse library of related compounds. thermofisher.com
This library could then be screened in a variety of HTS assays to identify new and unexpected biological activities. nih.govresearchgate.net For example, the library could be screened against a panel of kinases, proteases, or G-protein coupled receptors to identify novel inhibitors. This approach could lead to the discovery of new therapeutic applications for this class of compounds. thermofisher.com
Computational Driven Design and Discovery
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming increasingly important in drug discovery. dovepress.com These methods can be used to predict the biological activity of new compounds before they are synthesized, saving time and resources.
In the context of this compound, computational studies could be used to guide the design of new analogs with improved potency and selectivity. dovepress.com For example, molecular docking could be used to predict how different substitutions on the benzothiophene or pyrimidine rings would affect the compound's binding to a particular protein target. This information could then be used to prioritize the synthesis of the most promising compounds.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to protein targets. | Identification of key interactions and guide for lead optimization. dovepress.com |
| QSAR | Relate chemical structure to biological activity. | Development of predictive models for designing more potent compounds. |
| Virtual Screening | Screen large virtual libraries of compounds. | Identification of novel hits with desired biological activities. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol, and what key parameters influence reaction efficiency?
- Methodological Answer : Synthesis typically involves coupling benzothiophene derivatives with pyrimidine-thiol precursors via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Reaction efficiency is highly sensitive to moisture levels and oxygen exclusion, necessitating inert atmospheres .
Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving tautomeric forms and confirming regiochemistry, as seen in related pyrimidine derivatives . Discrepancies in NMR spectra (e.g., thiol vs. thione tautomerism) can arise; SC-XRD or computational modeling (DFT) is recommended to resolve ambiguities .
Q. What spectroscopic techniques are critical for purity assessment, and how are conflicting data addressed?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and HPLC-UV are essential. Conflicting UV/vis absorption data (e.g., λmax shifts due to solvent effects) require normalization to standardized solvents (e.g., acetonitrile) and cross-validation with LC-MS .
Advanced Research Questions
Q. What factorial design approaches optimize reaction conditions for novel derivatives of this compound?
- Methodological Answer : A 2<sup>k</sup> factorial design can systematically test variables like molar ratios, temperature, and catalyst loading. For example, a three-factor design (temperature, solvent, catalyst) with ANOVA analysis identifies interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions .
Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, sulfur atom nucleophilicity in the thiol group is quantified via Fukui indices, guiding derivatization strategies .
Q. What strategies reconcile contradictory biological activity data across in vitro and in vivo models?
- Methodological Answer : Pharmacokinetic profiling (e.g., bioavailability, metabolic stability) explains discrepancies. If in vitro potency does not translate in vivo, consider prodrug design or formulation adjustments (e.g., liposomal encapsulation). Cross-species metabolic enzyme differences must also be evaluated .
Q. How can heterogeneous catalysis improve scalability while maintaining regioselectivity?
- Methodological Answer : Immobilized catalysts (e.g., Pd/C or zeolite-supported reagents) enhance recyclability. Membrane reactors (CRDC subclass RDF2050104) enable continuous flow synthesis, improving yield and reducing byproducts. Kinetic studies under flow conditions optimize residence time and temperature .
Theoretical and Methodological Frameworks
- Linking Research to Theory : Ground experimental designs in frontier molecular orbital theory (e.g., HOMO-LUMO gaps dictating reactivity) or Hammett linear free-energy relationships .
- Field vs. Computational Methods : While SC-XRD resolves structural ambiguities, computational models (e.g., molecular dynamics) predict solubility and aggregation behavior, aligning with CRDC subclass RDF2050108 on process simulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
